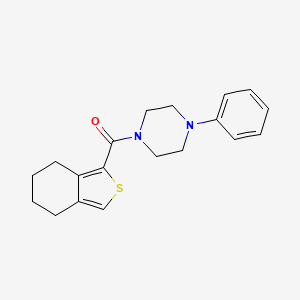
3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzamides has been studied in various contexts. For instance, the synthesis and neuroleptic activity of similar benzamides, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds, have been explored, showing a correlation between structure and activity (Sumio et al., 1981).
Molecular Structure Analysis
Studies on compounds with similar structures, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, have employed X-ray diffraction and DFT calculations to analyze their molecular structures (Demir et al., 2015). These methods provide insights into the geometrical parameters and electronic properties of similar benzamides.
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been investigated. For instance, the synthesis, cytotoxic activity, and chemical properties of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a compound with a related structure, have been studied, revealing its potential cytotoxic activities against various cancer cell lines (El Gaafary et al., 2021).
Physical Properties Analysis
The physical properties of related benzamides can be inferred from studies on similar compounds. For instance, the physical properties of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, a compound with a similar molecular structure, were analyzed using techniques like X-ray diffraction and spectroscopy (Kara et al., 2013).
Chemical Properties Analysis
The chemical properties of 3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide can be compared to those of structurally similar compounds. For instance, the synthesis and crystal structure determination of related compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile provide insights into their chemical properties (Moustafa & Girgis, 2007).
Scientific Research Applications
Molecular Structure and Antioxidant Activity
A study on a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, explored its molecular structure using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This research found that the compound has potential antioxidant properties determined by DPPH free radical scavenging test (Demir et al., 2015).
Synthesis and Biological Evaluation
Another study focused on the synthesis of novel compounds for their potential use as anti-inflammatory and analgesic agents. This research might suggest applications in developing new pharmaceuticals or exploring the biological activity of related benzamide derivatives (Abu‐Hashem et al., 2020).
Antipathogenic Activity
Compounds with similar structures have been synthesized and tested for their antipathogenic activity, indicating the potential use of 3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Photocyclization and Molecular Docking
Research on N-phenyl-benzamides has been conducted to explore their corrosion inhibition on mild steel in acidic conditions, demonstrating the potential of such compounds in materials science and corrosion protection applications (Mishra et al., 2018).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
3,6-dichloro-2-methoxy-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-4-3-5-10(8-9)18-15(19)13-11(16)6-7-12(17)14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJHUSTHOEMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)


![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)